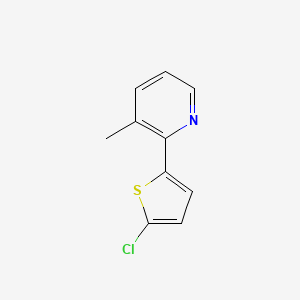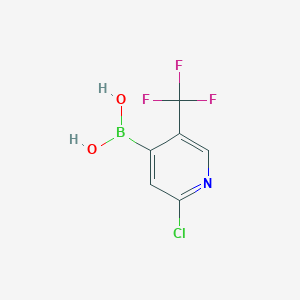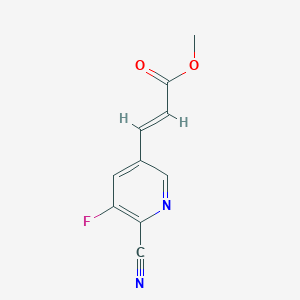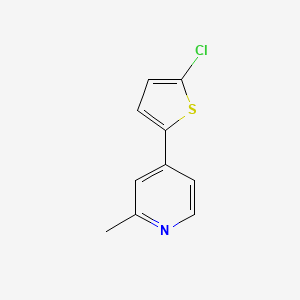
2-メチル-5-(3-チエニル)ピリジン
概要
説明
2-Methyl-5-(3-thienyl)pyridine is a heterocyclic compound that contains both a pyridine ring and a thiophene ring The presence of these two aromatic systems makes it an interesting molecule for various chemical and biological applications
科学的研究の応用
2-Methyl-5-(3-thienyl)pyridine has a wide range of applications in scientific research:
作用機序
Target of Action
2-Methyl-5-(3-thienyl)pyridine is primarily used as a ligand in the Ir-catalyzed directed C (sp 2)-H and C (sp 3)-H borylation of a diverse set of aryl, heteroaryl, and alkyl substrates . This compound plays a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Biochemical Pathways
The primary biochemical pathway affected by 2-Methyl-5-(3-thienyl)pyridine is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, leading to the synthesis of diverse organic compounds .
Pharmacokinetics
Its molecular weight of 17525 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The primary result of the action of 2-Methyl-5-(3-thienyl)pyridine is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a diverse set of aryl, heteroaryl, and alkyl substrates , contributing to the advancement of organic chemistry.
Action Environment
The action of 2-Methyl-5-(3-thienyl)pyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the presence of other functional groups and the pH, temperature, and solvent conditions can potentially affect the efficacy and stability of this compound .
生化学分析
Biochemical Properties
2-Methyl-5-(3-thienyl)pyridine plays a significant role in biochemical reactions, particularly as a ligand in metal-catalyzed processes. It is known to interact with various enzymes and proteins, facilitating catalytic activities. For instance, it serves as a ligand for iridium-catalyzed directed C(sp2)-H and C(sp3)-H borylation of diverse substrates . This interaction enhances the efficiency of the catalytic process, making it a valuable component in synthetic chemistry. Additionally, 2-Methyl-5-(3-thienyl)pyridine can form complexes with transition metals, which can further participate in redox reactions and other biochemical processes.
Cellular Effects
The effects of 2-Methyl-5-(3-thienyl)pyridine on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, its interaction with metal ions can modulate the activity of metalloproteins and enzymes involved in critical cellular functions. For example, the compound’s ability to chelate metal ions can affect the function of metalloproteins, leading to alterations in cellular signaling pathways and metabolic processes . Furthermore, 2-Methyl-5-(3-thienyl)pyridine has been studied for its potential cytotoxic effects, which can be leveraged in therapeutic applications such as cancer treatment.
Molecular Mechanism
At the molecular level, 2-Methyl-5-(3-thienyl)pyridine exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. The compound’s ability to form coordination complexes with metal ions plays a crucial role in its mechanism of action. These complexes can inhibit or activate enzymatic activities, leading to changes in gene expression and cellular functions . Additionally, the presence of the thienyl group in its structure allows for π-π interactions with aromatic amino acids in proteins, further influencing its binding affinity and specificity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-5-(3-thienyl)pyridine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Methyl-5-(3-thienyl)pyridine is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular metabolism and gene expression, highlighting the importance of monitoring its stability and degradation products.
Dosage Effects in Animal Models
The effects of 2-Methyl-5-(3-thienyl)pyridine vary with different dosages in animal models. At low doses, the compound has been shown to enhance certain enzymatic activities and cellular functions. At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity. These findings underscore the importance of dosage optimization in potential therapeutic applications of 2-Methyl-5-(3-thienyl)pyridine.
Metabolic Pathways
2-Methyl-5-(3-thienyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can further participate in biochemical processes . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of 2-Methyl-5-(3-thienyl)pyridine, influencing its metabolic flux and the levels of its metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Methyl-5-(3-thienyl)pyridine within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins can facilitate the distribution of 2-Methyl-5-(3-thienyl)pyridine to target tissues, enhancing its bioavailability and therapeutic potential. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 2-Methyl-5-(3-thienyl)pyridine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects . The presence of specific targeting signals in its structure allows for its selective accumulation in these subcellular compartments, influencing its activity and function. Post-translational modifications, such as phosphorylation and acetylation, can further modulate its localization and interactions with biomolecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(3-thienyl)pyridine typically involves the coupling of a thiophene derivative with a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to form the carbon-carbon bond between the thiophene and pyridine rings . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the synthesis of 2-Methyl-5-(3-thienyl)pyridine can be scaled up using continuous flow chemistry techniques. This method allows for the efficient production of the compound with high selectivity and yield . The use of continuous flow reactors also enhances safety and reduces waste compared to traditional batch processes.
化学反応の分析
Types of Reactions
2-Methyl-5-(3-thienyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
類似化合物との比較
Similar Compounds
5-Methyl-2-(3-thienyl)pyridine: Similar in structure but with a different substitution pattern on the pyridine ring.
Thiophene derivatives: Compounds like 2,3,5-trisubstituted thiophenes share the thiophene ring but differ in their additional substituents.
Pyridine derivatives: Compounds such as 2-methylpyridine have similar pyridine rings but lack the thiophene moiety.
Uniqueness
2-Methyl-5-(3-thienyl)pyridine is unique due to the combination of the pyridine and thiophene rings, which imparts distinct electronic properties and reactivity. This dual aromatic system makes it particularly valuable in both medicinal chemistry and material science applications.
特性
IUPAC Name |
2-methyl-5-thiophen-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-2-3-9(6-11-8)10-4-5-12-7-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDVNMOVUHKSKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1391905.png)
![5-Iodopyrazolo[1,5-A]pyrimidine](/img/structure/B1391906.png)

![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391908.png)

![1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1391912.png)



![8-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391920.png)
![Tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1391922.png)
![7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391923.png)
